molecular formula C21H20N4O4 B601575 Apixaban Impurity 15 CAS No. 1466571-07-2

Apixaban Impurity 15

Cat. No. B601575
M. Wt: 392.42
InChI Key:
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Description

Apixaban Impurity 15 is an impurity standard of Apixaban . Apixaban is an anticoagulant used to prevent blood clots and strokes .


Synthesis Analysis

The synthesis of Apixaban involves a process starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . The mixture of 15 and 15’ is eliminated in the presence of Li2CO3/LiCl, yielding 16 and 16’ with a total yield of 90% .

Scientific Research Applications

  • Oral Factor Xa Inhibitor in Venous Thromboembolism Treatment :

    • Apixaban, an oral factor Xa inhibitor, is studied for its efficacy in treating venous thromboembolism. A fixed-dose regimen of apixaban alone was found to be noninferior to conventional therapy and associated with significantly less bleeding (Agnelli et al., 2013).
  • Development of HPLC Method for Apixaban Isomers :

    • Research on the development of a high-performance liquid chromatography (HPLC) method for determining Apixaban isomers suggests a novel, precise, and accurate approach for this purpose. The method showed excellent correlation for Apixaban API and its isomeric impurities (Gosar et al., 2020).
  • Apixaban in Stroke Prevention :

    • Apixaban's use for stroke prevention in nonvalvular atrial fibrillation is highlighted, showing its benefits over warfarin and aspirin in reducing the risk of stroke or systemic embolism without a significant increase in major bleeding (Hanna et al., 2014).
  • Tissue Distribution and Elimination in Rats :

    • A study on rats explored the tissue distribution and elimination of Apixaban, indicating extensive distribution but limited transfer to fetal and brain tissues. It also highlighted significant secretion into rat milk (Wang et al., 2011).
  • In Vitro Antithrombotic and Antihemostatic Studies :

    • In vitro properties of Apixaban were evaluated, demonstrating its potency and selectivity as a factor Xa inhibitor. The study found it effective in preventing experimental thrombosis while preserving hemostasis in rabbits (Wong et al., 2008).
  • Metabolic Drug-Drug Interaction Potential :

    • Apixaban's metabolic drug-drug interaction potential was assessed, revealing minimal cytochrome P450 inhibition and indicating a low interaction potential with coadministered drugs (Wang et al., 2010).
  • Quantitative Determination of Apixaban Impurities :

    • A novel method for the quantitative determination of potential impurities in Apixaban using RP-HPLC was developed, showing high accuracy and sensitivity (Tejas. G. J & Gowda. D. G, 2021).
  • Pharmacokinetics and Pharmacodynamics :

    • Research on Apixaban's pharmacokinetics and pharmacodynamics in humans after oral administration highlighted its metabolism, disposition, and elimination, indicating its suitability as an oral inhibitor of factor Xa (Raghavan et al., 2009).

Safety And Hazards

Apixaban is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes damage to organs through prolonged or repeated exposure . Personal protective equipment should be used when handling it .

properties

IUPAC Name

methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNRGILKTSJQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apixaban Impurity 15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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